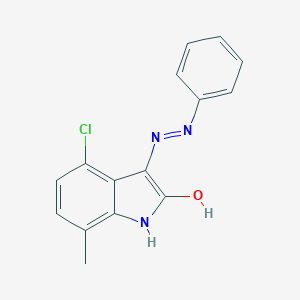
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide or dimethyl sulfate.
Formation of the Phenyl-Hydrazono Group: The phenyl-hydrazono group can be introduced by reacting the indole derivative with phenylhydrazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenyl-hydrazono group to a phenyl-hydrazine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, and primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce phenyl-hydrazine derivatives, and substitution may result in various substituted indole derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
4-Chloro-7-methyl-1,3-dihydro-indol-2-one: Lacks the phenyl-hydrazono group.
7-Methyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Lacks the chloro group.
4-Chloro-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Lacks the methyl group.
Uniqueness
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) is unique due to the presence of all three substituents (chloro, methyl, and phenyl-hydrazono) on the indole core. This combination of substituents may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73g/mol |
IUPAC名 |
4-chloro-7-methyl-3-phenyldiazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C15H12ClN3O/c1-9-7-8-11(16)12-13(9)17-15(20)14(12)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3 |
InChIキー |
IBLQIPCGFAQYMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)O)N=NC3=CC=CC=C3 |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)O)N=NC3=CC=CC=C3 |
溶解性 |
0.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


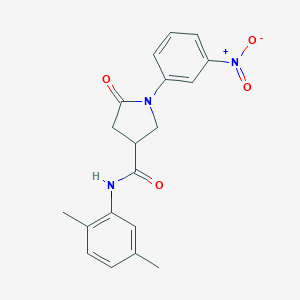
![4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B387348.png)
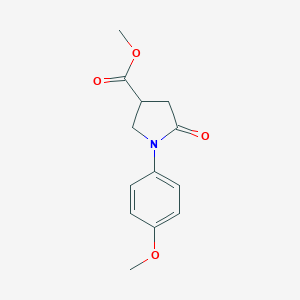
![2-(methylsulfanyl)-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387352.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenylacetohydrazide](/img/structure/B387353.png)

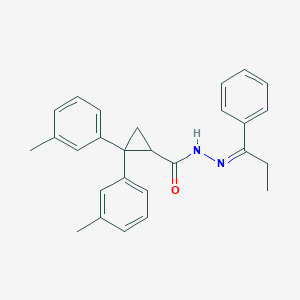
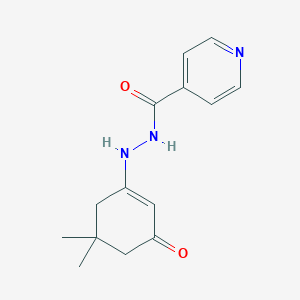
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B387360.png)
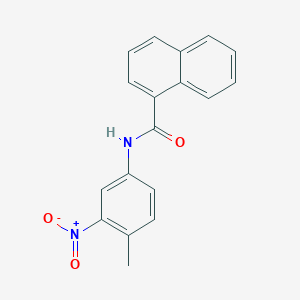
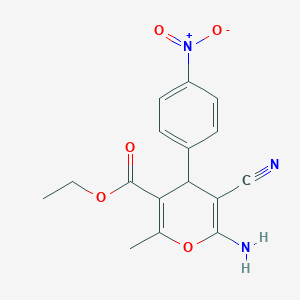
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B387363.png)
![2-[4-({4-nitrophenyl}sulfanyl)phenyl]-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B387366.png)

